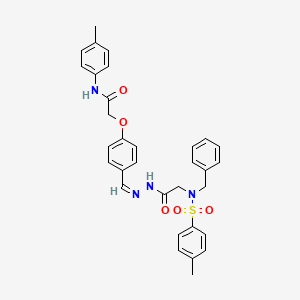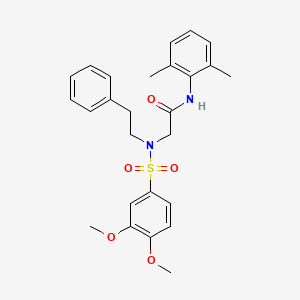
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2,6-dimethylphenyl)acetamide, also known as C646, is a small molecule inhibitor that targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). It has been found to have potential applications in cancer research and therapy due to its ability to inhibit the growth and proliferation of cancer cells.
作用機序
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2,6-dimethylphenyl)acetamide works by binding to the catalytic domain of PCAF and preventing it from acetylating histone proteins. This leads to changes in chromatin structure and gene expression, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2,6-dimethylphenyl)acetamide in lab experiments is its specificity for PCAF, which allows for the selective inhibition of this enzyme without affecting other HATs. However, this compound has also been found to have limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2,6-dimethylphenyl)acetamide, including:
1. Investigating its potential as a therapeutic agent for cancer treatment, either alone or in combination with other drugs.
2. Studying its effects on other cellular processes beyond gene expression, such as DNA repair and protein degradation.
3. Developing new analogs of this compound with improved solubility and potency.
4. Exploring its potential as an anti-inflammatory agent for the treatment of autoimmune diseases.
In conclusion, this compound is a promising small molecule inhibitor with potential applications in cancer research and therapy. Its mechanism of action involves the inhibition of PCAF, leading to changes in chromatin structure and gene expression. While there are some limitations to its use in lab experiments, there are also several potential future directions for research on this compound.
合成法
The synthesis of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2,6-dimethylphenyl)acetamide involves a multi-step process that starts with the reaction of 2,6-dimethylphenylamine with ethyl chloroacetate to form N-ethyl-2,6-dimethylphenylacetamide. This compound is then reacted with 3,4-dimethoxybenzyl chloride to form N-phenethyl-3,4-dimethoxybenzylacetamide. The final step involves the reaction of this compound with p-toluenesulfonamide to form this compound.
科学的研究の応用
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2,6-dimethylphenyl)acetamide has been extensively studied in the field of cancer research due to its ability to inhibit the HAT activity of p300/CBP-associated factor (PCAF). This enzyme is known to play a critical role in the regulation of gene expression and has been implicated in various cellular processes, including cell growth, differentiation, and apoptosis.
特性
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-19-9-8-10-20(2)26(19)27-25(29)18-28(16-15-21-11-6-5-7-12-21)34(30,31)22-13-14-23(32-3)24(17-22)33-4/h5-14,17H,15-16,18H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFMEVWURISFTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



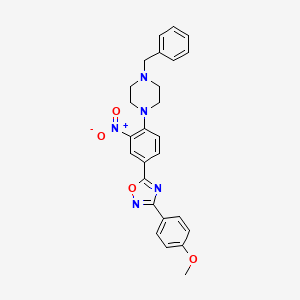
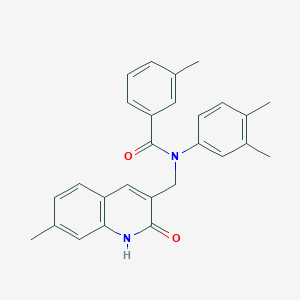
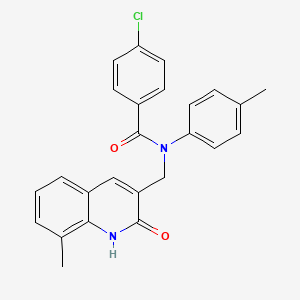

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7691104.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanamide](/img/structure/B7691123.png)


![2-(4-bromophenylsulfonamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B7691145.png)
